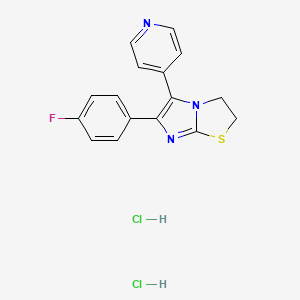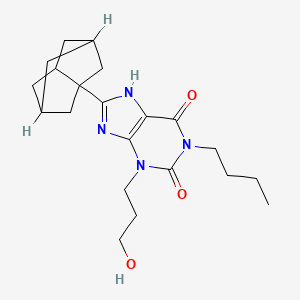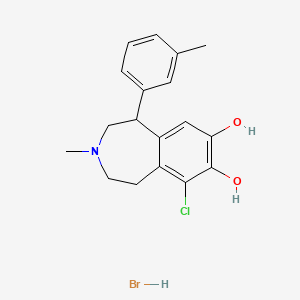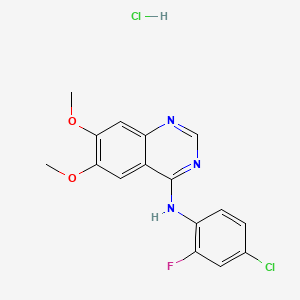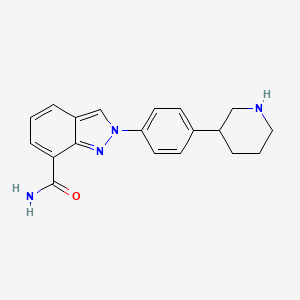
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Overview
Description
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
MK-4827 Racemate, also known as Niraparib Racemate, is a selective inhibitor of Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) . PARP1 and PARP2 are proteins that play a key role in DNA repair and genomic stability .
Mode of Action
MK-4827 Racemate inhibits PARP1/2 by binding to the enzyme’s active site, preventing it from performing its function in the DNA repair process . This inhibition leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes .
Biochemical Pathways
The inhibition of PARP1/2 by MK-4827 Racemate affects the DNA repair pathway. In normal cells, PARP1/2 is involved in the repair of single-strand DNA breaks. When PARP1/2 is inhibited, these breaks can progress to double-strand breaks, which are more difficult for the cell to repair .
Result of Action
The inhibition of PARP1/2 by MK-4827 Racemate leads to an accumulation of DNA damage, particularly in cells with defects in the BRCA1 and BRCA2 genes . This can lead to cell death, particularly in cancer cells that rely on PARP1/2 for survival .
Biochemical Analysis
Biochemical Properties
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide plays a crucial role in biochemical reactions by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes are involved in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP1/2, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound exhibits high selectivity for PARP1/2 with IC50 values of 3.8 nM and 2.1 nM, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and inhibiting DNA repair mechanisms. This leads to the activation of cell death pathways, including apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP1/2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the catalytic domain of PARP1/2 enzymes. This binding inhibits the enzymatic activity of PARP1/2, preventing the synthesis of poly (ADP-ribose) chains that are essential for DNA repair. As a result, cells accumulate DNA damage, leading to genomic instability and cell death. The inhibition of PARP1/2 by this compound also affects gene expression by altering the transcriptional regulation of DNA repair genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against PARP1/2. Prolonged exposure to this compound can lead to its degradation and reduced efficacy. Long-term studies have shown that this compound can cause sustained DNA damage and persistent inhibition of DNA repair mechanisms, resulting in long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1/2 activity and induces DNA damage without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and cell survival. The compound interacts with enzymes and cofactors involved in the base excision repair pathway, leading to the inhibition of DNA repair processes. This interaction affects metabolic flux and metabolite levels, resulting in the accumulation of DNA damage and cell death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This interaction affects the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on PARP1/2 enzymes. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific nuclear compartments. This subcellular localization is critical for its activity and function in inhibiting DNA repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium complexes, and may require specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactions to enhance efficiency and scalability. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents can also be employed to reduce reaction times and improve environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenyl group, and indazole moiety allows for versatile chemical modifications and a broad range of biological activities .
Properties
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
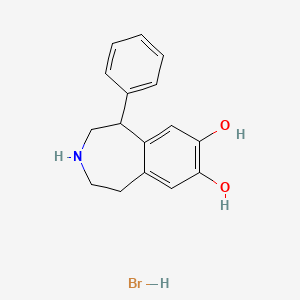

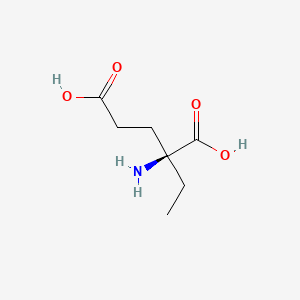

![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol;hydrochloride](/img/structure/B1663685.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)

